2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether
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Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether is a fluorinated ether compound with the molecular formula C6H4F10O. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions typically yield fluorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Fluorinated alcohols or acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted fluorinated ethers.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether involves its interaction with various molecular targets and pathways. Its high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. This compound can modulate the properties of materials it interacts with, making it valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Similar in structure but contains an epoxide group.
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Contains a methacrylate group, making it useful in polymer chemistry.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether is unique due to its combination of high fluorine content and ether functionality. This gives it exceptional thermal stability and chemical inertness, making it suitable for applications where other compounds might degrade or react .
Properties
IUPAC Name |
5-(difluoromethoxy)-1,1,2,2,3,3,4,4-octafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10O/c7-2(8)5(13,14)6(15,16)4(11,12)1-17-3(9)10/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPBPONEOPDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742063-29-2 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl difluoromethylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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